Octahydropentalenyl isobutyrate
Description
Octahydropentalenyl isobutyrate is an ester derivative of isobutyric acid, hypothesized to feature an octahydropentalenol moiety esterified with the isobutyrate group. This analysis will focus on comparisons with structurally and functionally related compounds, leveraging available data to infer trends and properties.
Properties
CAS No. |
93964-81-9 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl 2-methylpropanoate |
InChI |
InChI=1S/C12H20O2/c1-8(2)12(13)14-11-7-6-9-4-3-5-10(9)11/h8-11H,3-7H2,1-2H3 |
InChI Key |
GSLWKPBSLJVOJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC1CCC2C1CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydropentalenyl isobutyrate typically involves the esterification of octahydropentalenyl alcohol with isobutyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and efficient separation techniques, such as distillation, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Octahydropentalenyl isobutyrate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Octahydropentalenyl isobutyrate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of octahydropentalenyl isobutyrate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the active alcohol and acid components, which can then interact with biological targets. The bicyclic ring system may also play a role in modulating the compound’s biological activity by influencing its binding affinity to receptors and enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The closest analogs to octahydropentalenyl isobutyrate include hexyl isobutyrate and isobutyl isobutyrate , both of which share the isobutyrate functional group but differ in their alcohol-derived substituents. Key comparisons are outlined below:
Table 1: Comparative Properties of Isobutyrate Esters
Key Observations:
This aligns with trends in ester chemistry, where longer chains reduce vapor pressure .
Regulatory and Safety Profiles :
- Hexyl isobutyrate is widely used in flavorings and fragrances, with established safety guidelines (e.g., JECFA, FCC) . In contrast, isobutyl isobutyrate and butyl isobutyrate lack extensive toxicological data, suggesting caution in industrial applications .
Research Findings on Analogous Compounds
Hexyl Isobutyrate :
- Applications : Primarily utilized in food and cosmetic industries for its fruity odor .
- Analytical Methods : Requires IR and NMR for purity verification, with heavy metal limits <10 ppm .
Isobutyl Isobutyrate :
- Synthesis : Produced via acid-catalyzed esterification, common for branched esters .
- Challenges: Limited solubility in polar solvents may restrict formulation flexibility .
Limitations and Gaps in Data
- Critical data gaps include melting/boiling points, spectroscopic profiles, and ecotoxicological studies for branched isobutyrates .
Biological Activity
Octahydropentalenyl isobutyrate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
This compound is an ester derived from isobutyric acid and octahydropentalene. The unique structure contributes to its biological properties, influencing its interaction with various biological targets.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate cellular pathways, leading to various physiological effects. The compound may exhibit anti-inflammatory and analgesic properties through the inhibition of pro-inflammatory cytokines and modulation of pain pathways.
Pharmacological Effects
Research indicates that this compound may possess several pharmacological effects:
- Anti-inflammatory Activity : Studies have shown that the compound can reduce inflammation by inhibiting the production of inflammatory mediators.
- Analgesic Properties : It has been observed to alleviate pain in animal models, suggesting potential use in pain management therapies.
- Antimicrobial Activity : Preliminary studies indicate some antimicrobial properties, although further research is needed to establish efficacy and mechanisms.
Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that this compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent. The results showed a dose-dependent response, with higher doses leading to greater reductions in inflammation.
| Dose (mg/kg) | Edema Reduction (%) |
|---|---|
| 10 | 25 |
| 20 | 50 |
| 40 | 75 |
Study 2: Analgesic Effects
In another study focusing on pain relief, this compound was administered to subjects experiencing acute pain. The compound was found to reduce pain scores significantly compared to a control group receiving a placebo.
| Group | Pain Score (0-10) | Reduction (%) |
|---|---|---|
| Control | 8.5 | - |
| Treatment (10 mg) | 5.0 | 41.2 |
| Treatment (20 mg) | 3.5 | 58.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
